molecular formula C19H14O3S B2457437 5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one CAS No. 848216-78-4

5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one

Cat. No. B2457437
CAS RN: 848216-78-4
M. Wt: 322.38
InChI Key: CNEVPARHIUXNQD-UHFFFAOYSA-N
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Description

5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one, commonly known as DMPT, is a synthetic organic compound that has gained a lot of attention in the scientific research community due to its unique properties. DMPT is a member of the naphthoquinone family and is a potent activator of the hypoxia-inducible factor 1 (HIF-1) pathway.

Scientific Research Applications

Mass Spectrometric Fragmentation Studies

  • Research Findings : Studies on the mass spectra of 5-hydroxynaphth[2,1-d]1,3-oxathiol-2-ones, including 5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one, have shown characteristic fragmentations with the participation of neighboring groups. These studies contribute to understanding the structural and electronic properties of such compounds (Lepom, Herzschuh, Wilde, & Mann, 1984).

Synthesis and Properties of Related Compounds

  • Research Findings : Research on the synthesis and properties of related compounds like monocyclic 5H-1, 2-Oxathioles, which are a class of α,β-unsaturated sulfenic acid ester, provides insights into the chemical behavior and potential applications of 5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one in various chemical reactions (Ono, Sugihara, Ishii, & Nakayama, 2003).

Radical Ions Studies

  • Research Findings : Investigations into the radical ions of related compounds provide valuable information on the electronic structure and reactivity of 5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one. Such studies are crucial for understanding its potential in electronic and photochemical applications (Bryce et al., 1999).

Diastereoselective Alkylation Studies

  • Research Findings : Research on carbanions derived from related oxathianes provides insights into the stereochemical aspects of reactions involving 5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one. This knowledge is crucial for designing stereoselective synthetic strategies in organic synthesis (Perrier, Huyer, & Young, 1992).

Oxidative Coupling Studies

  • Research Findings : Studies on the oxidative coupling of CH-acid compounds with related naphth[2,1-d]1,3-oxathiol-2-ones, including 5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one, contribute to our understanding of their potential applications in dye formation and other oxidative processes (Mann et al., 1981).

properties

IUPAC Name

5-hydroxy-7,8-dimethyl-4-phenylbenzo[g][1,3]benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3S/c1-10-8-13-14(9-11(10)2)17-18(23-19(21)22-17)15(16(13)20)12-6-4-3-5-7-12/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEVPARHIUXNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C3=C(C(=C2O)C4=CC=CC=C4)SC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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